3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid
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Overview
Description
3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid is a fluorinated aromatic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . This compound is characterized by the presence of a fluorine atom, a prop-2-yn-1-ylamino group, and a benzoic acid moiety. It is known for its high purity and versatility in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with prop-2-yn-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-ylamino group can be oxidized to form different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the benzoic acid moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and prop-2-yn-1-ylamino group play crucial roles in binding to specific sites on target molecules, leading to various biological and chemical effects. The pathways involved include covalent modification of biological targets and participation in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic Acid: Lacks the prop-2-yn-1-ylamino group, making it less versatile in certain applications.
2-Fluorobenzoic Acid: Similar structure but with the fluorine atom in a different position, affecting its reactivity and properties.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic Acid: Contains a prop-2-yn-1-yloxy group instead of the prop-2-yn-1-ylamino group, leading to different chemical behavior.
Uniqueness
3-Fluoro-2-(prop-2-yn-1-ylamino)benzoic acid is unique due to the presence of both the fluorine atom and the prop-2-yn-1-ylamino group, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of reactions and its potential in scientific research make it a valuable compound .
Properties
Molecular Formula |
C10H8FNO2 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
3-fluoro-2-(prop-2-ynylamino)benzoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-2-6-12-9-7(10(13)14)4-3-5-8(9)11/h1,3-5,12H,6H2,(H,13,14) |
InChI Key |
ZSVPPBWBMKEOAR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=CC=C1F)C(=O)O |
Origin of Product |
United States |
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